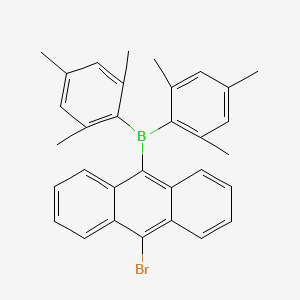
(10-Bromoanthracen-9-YL)bis(2,4,6-trimethylphenyl)borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(10-Bromoanthracen-9-YL)bis(2,4,6-trimethylphenyl)borane is an organoboron compound that features a bromoanthracene moiety and two mesityl groups attached to a boron atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10-Bromoanthracen-9-YL)bis(2,4,6-trimethylphenyl)borane typically involves the reaction of 10-bromoanthracene with bis(2,4,6-trimethylphenyl)borane. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like tetrahydrofuran (THF) or toluene are commonly used to dissolve the reactants and facilitate the reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar reaction conditions and techniques used in laboratory synthesis are scaled up for industrial production, with additional considerations for safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(10-Bromoanthracen-9-YL)bis(2,4,6-trimethylphenyl)borane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the bromoanthracene moiety to anthracene.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
(10-Bromoanthracen-9-YL)bis(2,4,6-trimethylphenyl)borane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organoboron compounds and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of (10-Bromoanthracen-9-YL)bis(2,4,6-trimethylphenyl)borane depends on its specific application. In general, the compound can interact with various molecular targets through its boron atom, which can form stable complexes with other molecules. The bromoanthracene moiety can also participate in π-π interactions and other non-covalent interactions, influencing the compound’s behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
Phenyl-bis(2,4,6-trimethylphenyl)borane: Similar structure but with a phenyl group instead of a bromoanthracene moiety.
Dimesitylboron benzene: Contains two mesityl groups and a benzene ring.
Fluoro(dimesityl)phenylborane: Similar structure with a fluorine atom instead of a bromo group.
Uniqueness
(10-Bromoanthracen-9-YL)bis(2,4,6-trimethylphenyl)borane is unique due to the presence of the bromoanthracene moiety, which imparts distinct electronic and steric properties compared to other similar compounds
Properties
CAS No. |
191534-39-1 |
|---|---|
Molecular Formula |
C32H30BBr |
Molecular Weight |
505.3 g/mol |
IUPAC Name |
(10-bromoanthracen-9-yl)-bis(2,4,6-trimethylphenyl)borane |
InChI |
InChI=1S/C32H30BBr/c1-19-15-21(3)29(22(4)16-19)33(30-23(5)17-20(2)18-24(30)6)31-25-11-7-9-13-27(25)32(34)28-14-10-8-12-26(28)31/h7-18H,1-6H3 |
InChI Key |
DHLIMYDVQCYRMW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1C)C)C)(C2=C(C=C(C=C2C)C)C)C3=C4C=CC=CC4=C(C5=CC=CC=C35)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


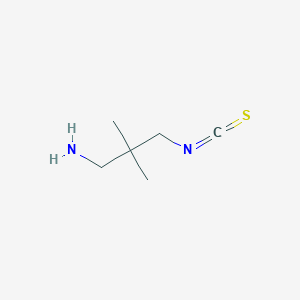
![1,4-Dioxaspiro[4.4]non-8-en-7-one, 8,9-dichloro-](/img/structure/B15164729.png)
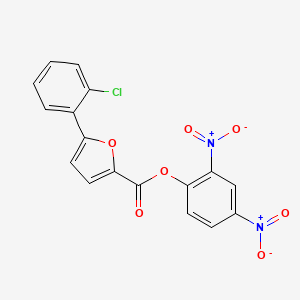
![2-[(4S,6S)-2,2-dimethyl-6-(2-phenylethyl)-1,3-dioxan-4-yl]ethanol](/img/structure/B15164736.png)
![N-{(2Z,4E)-1-[(3-Methylphenyl)amino]-1-oxo-2,4-hexadien-2-yl}benzamide](/img/structure/B15164739.png)

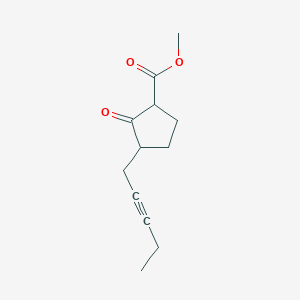
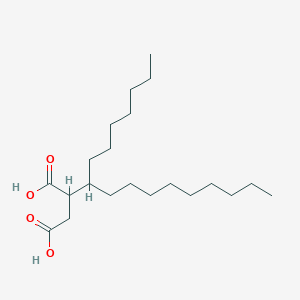
![2-Bromo-4-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B15164771.png)

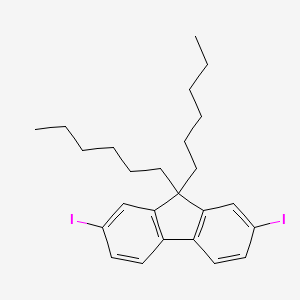
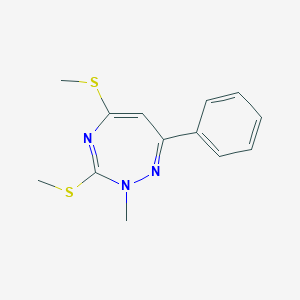
![6-Bromo-N-phenyl-1H-imidazo[4,5-b]pyridine-2-carbothioamide](/img/structure/B15164784.png)
![(-)-1-[5-Chloro-1-(2,4-dimethoxyphenylsulfonyl)-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4(R)-hydroxy-L-proline N,N-dimethylamide](/img/structure/B15164797.png)
